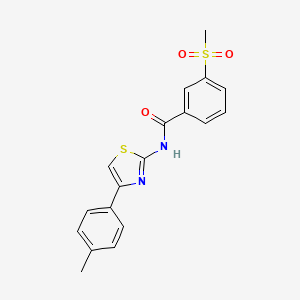

3-(metilsulfonil)-N-(4-(p-tolil)tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a methylsulfonyl group and a thiazolyl group

Aplicaciones Científicas De Investigación

Anticancer Applications

Thiazole derivatives, including 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, have shown promising anticancer activity. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study by Sumangala et al. (2013) demonstrated that thiazole derivatives exhibited potent antitumor effects on human cancer cell lines such as HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung) using the MTT assay. The synthesized compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications to the thiazole ring could enhance anticancer efficacy. For instance, certain derivatives displayed IC50 values as low as 5.96 mM against PC-3 prostate cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various pathogens, including bacteria and fungi.

Research Findings:

- In a study assessing the antibacterial activity of thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacterial strains. Results indicated that some derivatives exhibited MIC values lower than standard antibiotics, suggesting strong antibacterial properties .

- Additionally, thiazole derivatives were found to possess antifungal activity against strains like Candida albicans, further supporting their utility in treating infections caused by resistant microorganisms .

Anticonvulsant Activity

Emerging research has pointed to the anticonvulsant potential of thiazole-based compounds.

Notable Studies:

- A study conducted by Evren et al. (2019) synthesized novel thiazole analogues and evaluated their anticonvulsant properties. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating significant anticonvulsant activity .

- The SAR analysis in this context revealed that specific substituents on the thiazole ring were crucial for enhancing anticonvulsant efficacy, thereby providing insights for future drug development targeting epilepsy .

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide” are currently unknown. The compound belongs to the class of thiazole derivatives , which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Thiazole derivatives are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its particular targets and mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:

Uniqueness

The uniqueness of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methylsulfonyl and thiazole groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

3-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and a methylsulfonyl group. The thiazole ring is recognized for its role as a pharmacophore in various medicinal compounds.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against a variety of bacteria and fungi:

- Gram-positive bacteria : Moderate activity was observed with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 400 μg/mL.

- Fungal pathogens : The antifungal activity was more pronounced, with specific compounds showing effective MIC values against Candida albicans and Aspergillus niger .

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| E. faecalis | 100 | Moderate |

| C. albicans | 3.92–4.01 mM | High |

| A. niger | 4.01–4.23 mM | High |

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the growth of breast cancer cells (MCF-7). In vitro studies indicated that the compound could induce apoptosis in cancer cells, demonstrating a dose-dependent effect .

- Mechanism : The compound appears to block the G1/S phase checkpoint in the cell cycle, leading to increased apoptosis rates in cancer cells.

The biological activity of 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide may be attributed to its structural features:

- Thiazole Ring : Interacts with various enzymes and receptors, modulating their activity.

- Methylsulfonyl Group : Enhances solubility and stability, which may improve bioavailability and efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives, including this compound, against multiple bacterial strains. Results indicated that while some derivatives showed low MIC values compared to standard antibiotics, others were ineffective at concentrations up to 100 μg/mL .

- Anticancer Potential : In a comparative study with known COX-II inhibitors, this compound exhibited superior inhibition rates against MCF-7 cells, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Propiedades

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)16-11-24-18(19-16)20-17(21)14-4-3-5-15(10-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJWCUSEROEEOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.